molecular formula C10H13NO6S2 B8636158 Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- CAS No. 100983-99-1

Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]-

Cat. No.: B8636158
CAS No.: 100983-99-1
M. Wt: 307.3 g/mol
InChI Key: HJFXOYNTGHQNHQ-UHFFFAOYSA-N
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Description

Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxyethanesulfonyl group, a nitrophenyl group, and a sulfanyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxyethanesulfonyl chloride with 4-nitrophenylthiol in the presence of a base to form the desired product. The reaction conditions often include a controlled temperature and pH to ensure the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- involves its interaction with specific molecular targets and pathways. The hydroxyethanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-hydroxy-3-[(2-hydroxyethyl)sulfanyl]propyl}sulfanyl)ethan-1-ol
  • 2-[(2-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol

Uniqueness

Compared to similar compounds, Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyethanesulfonyl and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

100983-99-1

Molecular Formula

C10H13NO6S2

Molecular Weight

307.3 g/mol

IUPAC Name

2-[2-(2-hydroxyethylsulfonyl)-4-nitrophenyl]sulfanylethanol

InChI

InChI=1S/C10H13NO6S2/c12-3-5-18-9-2-1-8(11(14)15)7-10(9)19(16,17)6-4-13/h1-2,7,12-13H,3-6H2

InChI Key

HJFXOYNTGHQNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)CCO)SCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

58.75 g of potassium carbonate are added at 22° C. to a suspension of 132.85 g of 2-chloro-5-nitrophenyl hydroxyethyl sulfone in 100 ml of water and 80 g of 2-mercaptoethanol in the course of 1.5 hours, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then filtrated with suction, and the filter residue is washed with water until neutral. Drying these gives 124.3 g of 2-β-hydroxyethylmercapto-5-nitrophenyl hydroxyethyl sulfone having a melting point of 116°-118° C. (purity about 99%), which corresponds to a yield of 81% of theory, relative to starting 2-chloro-5-nitrophenyl hydroxyethyl sulfone.
Quantity
58.75 g
Type
reactant
Reaction Step One
Quantity
132.85 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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